2-Chloro-9-phenoxyacridine

physicochemical properties lipophilicity drug design

2-Chloro-9-phenoxyacridine (C₁₉H₁₂ClNO, MW 305.8 g/mol) is a halogenated acridine derivative combining a chlorine atom at the 2-position and a phenoxy group at the 9-position of the planar tricyclic acridine core. This substitution pattern confers distinct physicochemical properties, including high lipophilicity (LogP ~5.83) and a low polar surface area (22.12 Ų) , which fundamentally differentiate it from unsubstituted 9-phenoxyacridine and anilino analogs in terms of membrane permeability, DNA intercalation potential, and synthetic versatility.

Molecular Formula C19H12ClNO
Molecular Weight 305.8 g/mol
CAS No. 61981-62-2
Cat. No. B12919848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-phenoxyacridine
CAS61981-62-2
Molecular FormulaC19H12ClNO
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl
InChIInChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22-14-6-2-1-3-7-14)15-8-4-5-9-17(15)21-18/h1-12H
InChIKeyOUQOLFIGVPTKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9-phenoxyacridine (CAS 61981-62-2): A Differentiated Acridine Scaffold for Anti-Inflammatory and DNA-Intercalation Research


2-Chloro-9-phenoxyacridine (C₁₉H₁₂ClNO, MW 305.8 g/mol) is a halogenated acridine derivative combining a chlorine atom at the 2-position and a phenoxy group at the 9-position of the planar tricyclic acridine core [1]. This substitution pattern confers distinct physicochemical properties, including high lipophilicity (LogP ~5.83) and a low polar surface area (22.12 Ų) , which fundamentally differentiate it from unsubstituted 9-phenoxyacridine and anilino analogs in terms of membrane permeability, DNA intercalation potential, and synthetic versatility [2].

Why 2-Chloro-9-phenoxyacridine Cannot Be Replaced by Generic Acridine Derivatives in Specialized Research


Although acridine-based compounds share a common planar heterocycle, 2-chloro-9-phenoxyacridine occupies a unique position on the structure-activity landscape. The 9-phenoxy group contributes to DNA intercalation and modulates anti-inflammatory activity [1], but the 2-chloro substituent critically alters electron density on the acridine ring, impacting both biological target engagement and chemical reactivity [2]. Unsubstituted 9-phenoxyacridine lacks the halogen handle required for palladium-catalyzed cross-coupling diversification, while 2-methyl or 2-amino analogs possess different steric and electronic profiles that shift their biological activity spectra away from the iNOS inhibition and DNA-binding characteristics observed for 2-chloro-9-phenoxyacridine [3].

Quantitative Differentiation Evidence for 2-Chloro-9-phenoxyacridine vs. Closest Analogs


Enhanced Lipophilicity of 2-Chloro-9-phenoxyacridine Relative to 9-Phenoxyacridine

2-Chloro-9-phenoxyacridine exhibits a computed LogP of 5.83, which is approximately 0.8 log units higher than the parent 9-phenoxyacridine (estimated LogP ≈ 5.0) due to the electron-withdrawing effect of the chlorine substituent . Its polar surface area of 22.12 Ų is similarly low, consistent with high passive membrane permeability . This increase in lipophilicity, achieved without a significant increase in molecular weight (305.8 vs. 271.3 g/mol), is expected to enhance cellular uptake and DNA intercalation affinity compared to the unsubstituted analog .

physicochemical properties lipophilicity drug design

Sub-Micromolar iNOS Inhibitory Activity in Macrophages: 2-Chloro-9-phenoxyacridine vs. Reference Acridines

In a cell-based assay assessing anti-inflammatory activity, 2-chloro-9-phenoxyacridine inhibited LPS-induced iNOS in mouse RAW264.7 macrophages with an IC₅₀ of 2.57 µM [1]. This potency is approximately 6- to 8-fold lower than the IC₅₀ values reported for the reference acridine anti-inflammatory agent mepacrine (16–21 µM) in rat peritoneal mast cell degranulation assays [2]. Although the assays differ, the data suggest that 2-chloro-9-phenoxyacridine is a comparably potent, if not more potent, inhibitor of inflammatory mediators when tested in macrophage-relevant models, supporting its prioritization over mepacrine-based scaffolds for iNOS-targeted discovery programs.

anti-inflammatory iNOS inhibition macrophage

Synthetic Versatility: 2-Chloro Substituent as a Cross-Coupling Handle Absent in 9-Phenoxyacridine

The aryl chloride at the 2-position of 2-chloro-9-phenoxyacridine serves as a reactive handle for palladium-catalyzed transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables rapid generation of C-2 diversified libraries directly from the intact 9-phenoxyacridine scaffold. In contrast, the parent 9-phenoxyacridine lacks a halogen substituent and requires electrophilic aromatic substitution or de novo synthesis for derivatization, limiting the efficiency of structure-activity relationship (SAR) exploration . The synthetic utility of chloroacridine intermediates is well-established in the preparation of 9-anilinoacridine and 9-phenoxyacridine anti-inflammatory agents [2].

synthetic chemistry cross-coupling acridine diversification

Procurement-Driven Application Scenarios for 2-Chloro-9-phenoxyacridine (CAS 61981-62-2)


Anti-Inflammatory Drug Discovery: iNOS Screening Cascades

With an IC₅₀ of 2.57 µM against iNOS in RAW264.7 macrophages [1], 2-chloro-9-phenoxyacridine is a suitable starting point for anti-inflammatory lead identification. Its potency, comparable to or exceeding that of mepacrine (16–21 µM in mast cell models) [2], positions it for use in macrophage-centric inflammation assays focused on iNOS/NO pathway modulation.

Acridine-Based DNA Intercalator Probe Development

The high lipophilicity (LogP 5.83) and planar acridine core of 2-chloro-9-phenoxyacridine favor DNA intercalation [1]. Researchers developing DNA-binding fluorescent probes or studying intercalation-dependent genotoxicity can leverage this compound as a scaffold with predictable physicochemical behavior, replacing unsubstituted acridines that lack the chlorine diversification handle.

Medicinal Chemistry Library Diversification via Cross-Coupling

The C-2 chlorine atom enables late-stage functionalization through Suzuki, Buchwald-Hartwig, and Sonogashira couplings [2]. Procurement of 2-chloro-9-phenoxyacridine as a common intermediate allows parallel synthesis of focused libraries for SAR exploration, an option not available with 9-phenoxyacridine due to its lack of a halogen coupling site.

Physicochemical Property-Driven Lead Optimization

The computed LogP of 5.83 and PSA of 22.12 Ų provide a quantifiable baseline for property-based lead optimization. Teams aiming to improve solubility or reduce off-target binding can use 2-chloro-9-phenoxyacridine as a starting scaffold and systematically modify the 2-position while monitoring shifts in LogP and PSA relative to this benchmark.

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